Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate
Description
Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate is a fluorinated oxazole derivative characterized by a 2,4-difluorophenyl substituent at position 3 of the oxazole ring and a methyl ester group at position 5. The compound’s structure combines electron-withdrawing fluorine atoms on the aromatic ring with a polar ester moiety, influencing its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-16-11(15)10-5-9(14-17-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEZPZNLHMCIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate typically involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The final step involves esterification with methanol to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include 2,4-difluorobenzaldehyde, hydroxylamine hydrochloride, and methanol. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The difluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazole-5-methanol derivatives .
Scientific Research Applications
Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, while the oxazole ring contributes to its stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes critical differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Fluorine vs. Chlorine Substituents: The 2,4-difluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the 3-chloro-2-fluorophenyl group in or the 2,6-dichlorophenyl group in . Fluorine’s smaller size and lower polarizability may reduce steric hindrance and improve metabolic stability relative to chlorine analogs .
- Functional Group Variations: Methyl Ester (Target Compound): Enhances lipophilicity (logP ~2.5 estimated) compared to the carboxylic acid in (logP ~1.8). Ester groups are often employed as prodrug motifs to improve oral bioavailability . Amine (): Introduces basicity (pKa ~8-9) and hydrogen-bonding capacity, which may improve target binding but reduce blood-brain barrier penetration .
Biological Activity
Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate is an organic compound belonging to the oxazole derivatives class. Its unique structure, characterized by a difluorophenyl group and an oxazole ring, has attracted attention for its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.
- Molecular Formula : C₁₁H₇F₂N₁O₃
- Molecular Weight : 239.17 g/mol
- CAS Number : 2361643-73-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorophenyl group enhances the compound's binding affinity to enzymes and receptors, influencing their activity. The oxazole ring contributes to the stability and reactivity of the compound, which is crucial for its biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 15.63 | Induction of apoptosis via p53 pathway |
| U-937 (Acute monocytic leukemia) | 12.34 | Cell cycle arrest and apoptosis |
| HeLa (Cervical cancer) | 20.45 | Caspase activation leading to programmed cell death |
These results indicate that the compound may serve as a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be explored as a potential antimicrobial agent.
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on MCF-7 and U-937 cell lines demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation pathways.
- Antimicrobial Testing : In a series of assays against pathogenic bacteria, this compound showed promising results in inhibiting bacterial growth at low concentrations. The compound was particularly effective against Gram-positive bacteria compared to Gram-negative strains.
Comparative Analysis with Similar Compounds
This compound can be compared with other oxazole derivatives to understand its unique properties better:
| Compound | IC₅₀ (µM) - MCF-7 | Antimicrobial Activity |
|---|---|---|
| Methyl 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylate | 18.50 | Moderate |
| Methyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate | 22.30 | Low |
The presence of the difluorophenyl group in this compound appears to enhance both its anticancer and antimicrobial activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
